N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This compound features a highly complex polycyclic framework with a phosphapentacyclo core, substituted with iodine, benzyl, bromophenyl sulfanyl, and stereochemically defined ethyl groups. Its molecular formula is inferred as C₄₇H₄₁BrI₂NO₂PS, with a molecular weight of approximately 1,050.8 g/mol (calculated by adding the mass of two iodine atoms to a structurally analogous compound from ). Key structural attributes include:
- 10,16-diiodo substituents, which may enhance lipophilicity and influence binding interactions.
- A (1S,2R)-configured ethyl group bearing a 4-bromophenyl sulfanyl moiety, suggesting stereospecific interactions.
- N-benzyl and N-ethyl groups, which could modulate solubility and receptor affinity.
The compound’s structural complexity aligns with bioactive molecules targeting enzymes or receptors with deep binding pockets, though direct biological data are unavailable in the provided evidence .
Properties
Molecular Formula |
C47H33BrI2NO2PS |
|---|---|
Molecular Weight |
1040.5 g/mol |
IUPAC Name |
N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C47H33BrI2NO2PS/c48-36-24-26-37(27-25-36)55-47(33-18-8-3-9-19-33)44(32-16-6-2-7-17-32)51(30-31-14-4-1-5-15-31)54-52-45-40(49)28-34-20-10-12-22-38(34)42(45)43-39-23-13-11-21-35(39)29-41(50)46(43)53-54/h1-29,44,47H,30H2/t44-,47+/m0/s1 |
InChI Key |
YHDCRAURGRNBKT-BTOMMIQVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6I)C8=C(O5)C(=CC9=CC=CC=C98)I |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6I)C8=C(O5)C(=CC9=CC=CC=C98)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves multi-step organic reactions. The process begins with the preparation of the core phosphapentacyclic structure, followed by the introduction of the benzyl, bromophenyl, and diphenylethyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or copper complexes, to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the development of continuous flow processes and the use of greener solvents and catalysts. Scale-up would also require rigorous purification steps, such as recrystallization or chromatography, to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the bromophenyl group to a phenyl group.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced aromatic rings and other reduced derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[138002,1103,8
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The compound’s ability to undergo redox reactions and form stable complexes with metal ions may also play a role in its biological activity.
Comparison with Similar Compounds
Research Findings and Implications
Structural Complexity and Bioactivity : The phosphapentacyclo core’s rigidity may favor binding to enzymes like kinases or phosphatases, as seen in ’s ligand-based screening strategies.
Halogen Effects : Diiodo substitutions could position the compound for applications in radiopharmaceuticals or as a heavy-atom derivative in crystallography.
Similarity Limitations : Despite ~75% similarity to ’s compound, iodine atoms may drastically alter pharmacokinetics, underscoring the need for empirical validation .
Biological Activity
N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex synthetic compound with potential applications in medicinal chemistry due to its unique structural features and biological activities.
Chemical Structure and Properties
The compound features a multi-cyclic structure with several functional groups that contribute to its biological activity. The presence of iodine atoms and a phosphorous atom suggests potential interactions with biological systems that could lead to significant pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo have shown promising anticancer properties:
- Inhibition of Cell Proliferation : Studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines including human colon adenocarcinoma (HT-29) and breast carcinoma (BT-20). For example:
The mechanism behind the anticancer activity appears to involve:
- Src Kinase Inhibition : Many N-benzyl derivatives act as Src kinase inhibitors which play a crucial role in cancer cell signaling pathways.
- Structure-Activity Relationship (SAR) : The position and type of substituents on the benzyl group significantly influence the potency of these compounds against cancer cells .
Antioxidant Activity
Some studies have also evaluated the antioxidant properties of related N-benzyl compounds:
- Compounds exhibited significant DPPH scavenging activity with IC50 values indicating their potential as antioxidant agents .
Study 1: Synthesis and Evaluation of Anticancer Activity
A study focused on synthesizing various N-benzyl substituted compounds and evaluating their Src kinase inhibitory activities and anticancer effects. Key findings included:
- Compounds with 4-fluoro or 3,4-dichlorobenzyl substitutions showed enhanced anticancer activity compared to unsubstituted analogs.
| Compound | GI50 (µM) | Cell Line |
|---|---|---|
| 8a | 1.34 | NIH3T3/c-Src527F |
| 8b | 1.49 | NIH3T3/c-Src527F |
| 8c | 2.51 | CCR5 |
Study 2: Antioxidant Properties
Another study assessed the antioxidant potential of similar compounds using various assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
